molecular formula C7H12ClNO2 B13322345 5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride

5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride

Cat. No.: B13322345
M. Wt: 177.63 g/mol
InChI Key: PIIPSNKCAFIEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. The use of a microreaction system has been shown to improve the controllability, efficiency, and safety of the synthesis process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis. This method allows for precise control of reaction parameters, leading to higher yields and improved safety compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride stands out due to its specific spirocyclic structure and the presence of functional groups that allow for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.5]nonan-8-one;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6-1-2-10-7(3-6)4-8-5-7;/h8H,1-5H2;1H

InChI Key

PIIPSNKCAFIEGX-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1=O)CNC2.Cl

Origin of Product

United States

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